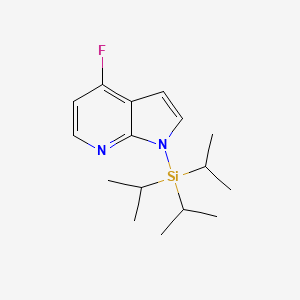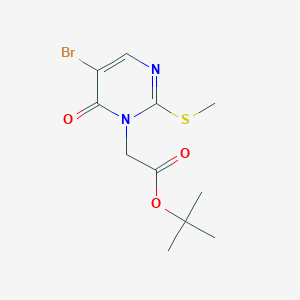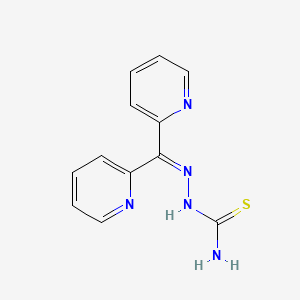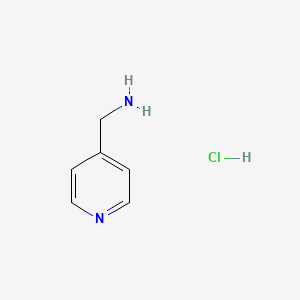
Pyridin-4-ylmethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridin-4-ylmethanamine hydrochloride is a chemical compound with the molecular formula C6H9ClN2 . It is also known by other names such as 1-(4-Pyridinyl)methanamine dihydrochloride . It is a light-yellow to yellow powder or crystals .
Molecular Structure Analysis
The molecular weight of Pyridin-4-ylmethanamine hydrochloride is 144.6 . The InChI code is 1S/C6H8N2.ClH/c7-5-6-1-3-8-4-2-6;/h1-4H,5,7H2;1H .Physical And Chemical Properties Analysis
Pyridin-4-ylmethanamine hydrochloride is a light-yellow to yellow powder or crystals . It has a melting point of 207-208 °C . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Pyridin-4-ylmethanamine hydrochloride has been identified as a precursor in the synthesis of piperazine-2,6-dione derivatives, which, upon further chemical modifications, have exhibited significant anticancer activity against various cancer cell lines. For instance, some derivatives showed notable anticancer activity against breast (T47D), lung (NCI H-522), colon (HCT-15), ovary (PA-1), and liver (HepG-2) cancer cells (Kumar et al., 2013).
Photodynamic Therapy for Breast Cancer
A study highlighted the synthesis of an iron(III) complex involving the reaction of pyridin-2-ylmethanamine with other compounds. This complex showed remarkable anti-proliferation efficiency under light irradiation, suggesting its potential as a photosensitizer in photodynamic therapy, particularly for treating breast cancer (Zhu et al., 2019).
Antimicrobial and Antitumor Activities
Research on derivatives of pyridin-4-ylmethanamine hydrochloride has revealed promising antimicrobial and antitumor activities. Novel compounds synthesized from pyridin-4-ylmethanamine hydrochloride demonstrated substantial antimicrobial activity and potential utility in targeting certain bacteria or cancer cell lines (Elangovan et al., 2021).
Corrosion Inhibition
Studies have shown that pyridin-4-ylmethanamine hydrochloride and its derivatives can serve as effective corrosion inhibitors, particularly for mild steel in acidic environments. These compounds have been observed to form protective films on metal surfaces, significantly reducing corrosion rates (Resen et al., 2020).
Fluorescent Chemosensors
Derivatives of pyridin-4-ylmethanamine hydrochloride have been used to create highly selective and sensitive fluorescent sensors for metal ions. These sensors can differentiate between metal ions like Zn(2+) and Cd(2+) based on their distinct fluorescence responses, paving the way for applications in various analytical and biological fields (Li et al., 2014).
Safety And Hazards
Pyridin-4-ylmethanamine hydrochloride is labeled with the signal word “Warning” and is associated with hazard statements H302, H315, H319, H332, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Eigenschaften
IUPAC Name |
pyridin-4-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2.ClH/c7-5-6-1-3-8-4-2-6;/h1-4H,5,7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSYLIFOSMQOJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90481889 |
Source


|
| Record name | PYRIDIN-4-YLMETHANAMINE HYDROCHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-4-ylmethanamine hydrochloride | |
CAS RN |
64460-41-9 |
Source


|
| Record name | 64460-41-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194303 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | PYRIDIN-4-YLMETHANAMINE HYDROCHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

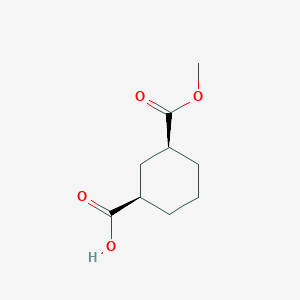
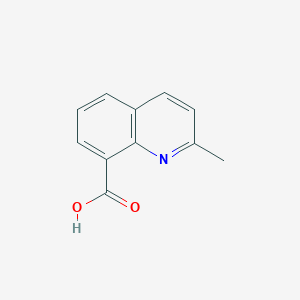
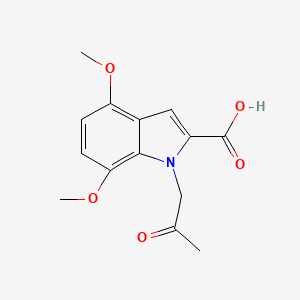
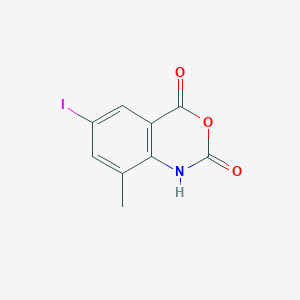
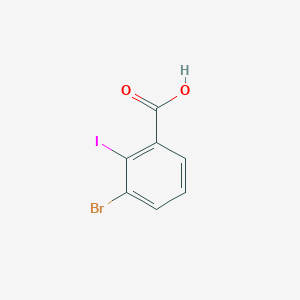
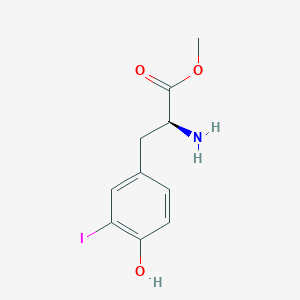
![[2,2':6',2''-Terpyridine]-4,4',4''-tricarboxylic acid](/img/structure/B1313751.png)
![5-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B1313752.png)

![2,3,4,5-Tetrahydro-benzo[c]azepin-1-one](/img/structure/B1313754.png)
